3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
Benzo[d]thiazol-2(3H)-one is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This core structure is found in many bioactive compounds and synthetic drugs .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using techniques like NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
Benzo[d]thiazol-2(3H)-one derivatives can participate in various chemical reactions. For instance, they can undergo C-C and C-N bond formation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of different substituents can affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Biochemical Applications
- Synthesis and biochemical evaluation of inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. Compounds in this study demonstrated high-affinity inhibition of the enzyme and increased kynurenic acid concentration in extracellular hippocampal fluid in rats, suggesting potential for investigating the role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Pharmacological Applications
- Potential antidepressant activity : A dibenzothiadiazepine derivative was identified with potential antidepressant effects without common side effects of existing medications. This compound showed several pharmacological activities, including increasing 5-hydroxyindolacetic acid content and serotonin uptake in the hypothalamus, suggesting a novel mechanism of action for antidepressants (Borsini et al., 1991).
- Antidiabetic and hypolipidemic agents : Substituted 5-[4-[2-(6,7-dimethyl-1,2,3,4-tetrahydro-2-oxo-4-quinoxalinyl)ethoxy]phenyl]methylene]thiazolidine-2,4-diones were synthesized and evaluated for euglycemic and hypolipidemic activities in rats. A particular compound was identified as a potent agent, highlighting the therapeutic potential of these derivatives in managing diabetes and lipid disorders (Gupta et al., 2005).
Enzyme Inhibition and Antagonistic Activity
- Endothelin antagonists : A series of biphenylsulfonamides were identified as novel endothelin-A (ETA) selective antagonists. Modifications on the pendant phenyl ring improved binding and functional activity, with certain compounds showing good oral activity and inhibiting the pressor effect caused by endothelin-1 in rats and nonhuman primates (Murugesan et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-ethoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS.C7H8O3S/c1-4-16-6-5-15-11-7-9(2)10(3)8-12(11)17-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,14H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMUPPMEMJABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C(=C2)C)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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